molecular formula C21H26N6O6S2 B13828700 [(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate

[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate

カタログ番号: B13828700
分子量: 522.6 g/mol
InChIキー: FFRAADNHZXDKGG-QGWWYQLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as MLN4924 (Pevonedistat), is a potent inhibitor of the NEDD8-activating enzyme (NAE), a critical regulator of the ubiquitin-proteasome system (UPS) . Its structure features a pyrrolo[2,3-d]pyrimidine core substituted with a (1S)-2,3-dihydro-1H-inden-1-yl group and dual sulfamate ester moieties. These structural elements confer selective binding to NAE, blocking cullin protein neddylation and subsequent ubiquitin ligase activity, leading to apoptosis in cancer cells . MLN4924 has advanced to clinical trials for advanced solid tumors, leukemias, and myelodysplastic syndromes, demonstrating efficacy in disrupting tumor proliferation .

特性

分子式

C21H26N6O6S2

分子量

522.6 g/mol

IUPAC名

[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate

InChI

InChI=1S/C21H26N6O6S2/c22-34(28,29)32-11-14-9-15(10-19(14)33-35(23,30)31)27-8-7-17-20(24-12-25-21(17)27)26-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19H,5-6,9-11H2,(H2,22,28,29)(H2,23,30,31)(H,24,25,26)/t14-,15+,18-,19+/m0/s1

InChIキー

FFRAADNHZXDKGG-QGWWYQLQSA-N

異性体SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@@H](C5)OS(=O)(=O)N)COS(=O)(=O)N

正規SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)OS(=O)(=O)N)COS(=O)(=O)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate involves multiple steps. One reported method includes the following stages :

    Stage 1: The reaction of (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxycyclopentyl with n-butyllithium in tetrahydrofuran at -78°C.

    Stage 2: The intermediate product is then reacted with di(succinimido) carbonate in tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

化学反応の分析

Types of Reactions

[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

科学的研究の応用

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe to study biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

作用機序

The mechanism by which [(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound 10b (7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide)

  • Structural Features: Pyrrolo[2,3-d]pyrimidine core with a cyclopentyl group at position 5. A sulfamoylphenylamino substituent at position 2 and a 2-methoxyphenyl carboxamide at position 6 .
  • Biological Activity :
    • Targets CDK9 (cyclin-dependent kinase 9), inhibiting transcriptional elongation in pancreatic cancer cell lines (MIA PaCa-2, AsPC-1) with IC₅₀ values of 0.2–1.2 μM .
    • Induces G2/M cell cycle arrest and apoptosis, unlike MLN4924, which triggers S-phase accumulation .
  • Key Differences :
    • The absence of the dihydroindenyl group and sulfamate esters reduces NAE inhibition but enhances CDK9 specificity.
    • Lower molecular weight (585.20 g/mol vs. MLN4924’s ~500 g/mol) may improve cellular permeability .

Compound 2a (7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide)

  • Structural Features :
    • Similar pyrrolo[2,3-d]pyrimidine scaffold but with a 4-methylpyrimidinyl sulfonamide group .
  • Synthesis: Synthesized via Pd-catalyzed coupling (XantPhos, Pd₂(dba)₃) with 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide .
  • Activity :
    • Moderate CDK9 inhibition (IC₅₀ ~1.5 μM) but weaker antiproliferative effects compared to MLN4924 .
  • Pharmacokinetics :
    • The dimethyl carboxamide may enhance solubility but reduce target affinity relative to MLN4924’s sulfamate esters .

Sulfonamide Analogs (Compounds 29 and 32)

  • Structural Features :
    • Pyrrolo[2,3-d]pyrimidine substituted with cyclopropylmethanesulfonamide (29) or trifluorobutanesulfonamide (32) .
  • Activity: Designed as kinase inhibitors (e.g., JAK2/STAT3), with IC₅₀ values in the nanomolar range . Unlike MLN4924, these compounds lack the dihydroindenyl moiety, shifting their mechanism away from NAE inhibition .

MLN4924 vs. Other Pyrrolo[2,3-d]pyrimidine Derivatives

Parameter MLN4924 Compound 10b Compound 2a Sulfonamide 29
Core Structure Pyrrolo[2,3-d]pyrimidine + sulfamates Pyrrolo[2,3-d]pyrimidine + sulfamoylphenyl Pyrrolo[2,3-d]pyrimidine + sulfamoylphenyl Pyrrolo[2,3-d]pyrimidine + sulfonamide
Key Substituents Dihydroindenyl, sulfamate esters Cyclopentyl, 2-methoxyphenyl 4-Methylpyrimidinyl Cyclopropyl/trifluorobutanesulfonamide
Primary Target NEDD8-activating enzyme (NAE) CDK9 CDK9 JAK2/STAT3
Mechanism Blocks cullin neddylation CDK9 inhibition → transcriptional arrest CDK9 inhibition Kinase inhibition
IC₅₀/EC₅₀ 4.7 nM (NAE) 0.2–1.2 μM (CDK9) ~1.5 μM (CDK9) <100 nM (JAK2)
Clinical Stage Phase III trials Preclinical Preclinical Preclinical

Research Findings and Implications

  • Structural-Activity Relationship (SAR) :
    • The dihydroindenyl group in MLN4924 is critical for NAE binding, as its removal (e.g., in Compound 10b) shifts activity to CDK9 .
    • Sulfamate esters enhance solubility and metabolic stability compared to sulfonamides, contributing to MLN4924’s clinical viability .
  • Synthetic Complexity :
    • MLN4924 requires multi-step synthesis with chiral resolution, whereas simpler derivatives (e.g., 2a) use microwave-assisted Pd coupling .
  • Therapeutic Potential: MLN4924’s broad anticancer activity contrasts with the narrower kinase inhibition of analogs, highlighting the UPS as a versatile target .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。